N'-(4-methylbenzylidene)heptanohydrazide
Description
N'-(4-Methylbenzylidene)heptanohydrazide is a hydrazone derivative synthesized via the condensation of heptanohydrazide with 4-methylbenzaldehyde. This compound belongs to the broader class of benzylidene hydrazides, characterized by a Schiff base (C=N) linkage formed between a hydrazide and an aldehyde. The 4-methylbenzylidene moiety imparts lipophilicity, while the heptanoyl chain contributes to its aliphatic character.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H22N2O/c1-3-4-5-6-7-15(18)17-16-12-14-10-8-13(2)9-11-14/h8-12H,3-7H2,1-2H3,(H,17,18)/b16-12+ |
InChI Key |
WOANUMZZNGDURJ-FOWTUZBSSA-N |
SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Comparisons :
Insights :
- Lipophilicity: The heptanoyl chain in the target compound likely increases membrane permeability compared to aromatic acyl groups (e.g., benzohydrazides in ).
- Polarity : Electron-withdrawing groups (e.g., nitro in ) increase polarity, affecting solubility and crystallinity.
- Crystal Packing : Methoxy and nitro groups facilitate hydrogen bonding, as seen in , whereas aliphatic chains may reduce intermolecular interactions.
Comparison of Yields :
The target compound’s synthesis likely follows the simple condensation route, yielding ~70–80% under similar conditions .
Physicochemical Properties
Melting Points and Stability :
The heptanoyl chain likely reduces melting points compared to rigid aromatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
